Ethyl 4-(cyanomethylamino)benzoate
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Overview
Description
Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester is an organic compound with a complex structure that includes a benzoic acid core, a cyanomethylamino group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester typically involves the reaction of benzoic acid derivatives with cyanomethylamine and ethyl alcohol under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using benzoic acid and ethanol, followed by the addition of cyanomethylamine under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The cyanomethylamino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group may facilitate the compound’s transport across cell membranes, enhancing its bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-cyano-, methyl ester
- Benzoic acid, 4-amino-, methyl ester
- Benzoic acid, 4-[(cyanomethyl)amino]-, methyl ester
Uniqueness
Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group, in particular, may enhance its solubility and reactivity compared to similar compounds with different ester groups .
Properties
CAS No. |
22433-08-5 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 4-(cyanomethylamino)benzoate |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)9-3-5-10(6-4-9)13-8-7-12/h3-6,13H,2,8H2,1H3 |
InChI Key |
MZLDXEMKLYQPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC#N |
Origin of Product |
United States |
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